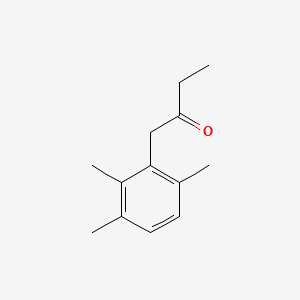

1-(2,3,6-Trimethylphenyl)-2-butanone

Description

1-(2,3,6-Trimethylphenyl)-2-butanone is an aromatic ketone with the molecular formula C₁₃H₁₆O and a molecular weight of 188.26 g/mol (estimated based on structural analogs) . Its structure consists of a 2-butanone backbone substituted with a 2,3,6-trimethylphenyl group. This compound is associated with tobacco and balsamic aromas in wines, similar to its structural analogs like (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene (TPB) .

Key physicochemical properties (inferred from analogs):

- logP (octanol-water partition coefficient): ~0.66 (similar to VC values for related compounds)

- Volatility: Likely moderate, as suggested by comparable vapor concentration (VC) metrics .

- Stability: While direct data is unavailable, studies on TPB indicate stability in wine matrices under controlled conditions .

Properties

CAS No. |

54789-17-2 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2,3,6-trimethylphenyl)butan-2-one |

InChI |

InChI=1S/C13H18O/c1-5-12(14)8-13-10(3)7-6-9(2)11(13)4/h6-7H,5,8H2,1-4H3 |

InChI Key |

BWOLPMJHUMORCW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1=C(C=CC(=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,6-Trimethylphenyl)-2-butanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,6-trimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(2,3,6-Trimethylphenyl)-2-butanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,6-Trimethylphenyl)-2-butanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,3,6-Trimethylphenyl)-2-butanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 1-(2,3,6-Trimethylphenyl)-2-butanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,3,6-Trimethylphenyl)-2-butanone has several scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,6-Trimethylphenyl)-2-butanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

a) Functional Group Differences

- Ketone vs. TPB’s hydrocarbon nature likely contributes to higher logP values and stronger olfactory thresholds .

- α,β-Unsaturated Ketone: The butenone derivative (1-(2,3,6-Trimethylphenyl)-3-buten-2-one) introduces conjugation, which may alter electronic properties and reactivity, though its aroma role remains uncharacterized .

b) Positional Isomerism

- 2,3,6- vs. 2,3,4-Trimethylphenyl Substitution: The trimethyl group arrangement impacts steric and electronic effects. For example, 4-(2,3,4-Trimethylphenyl)-2-butanone (a positional isomer) shares the same molecular formula but differs in aromatic substitution patterns, which could influence receptor binding and aroma profile .

c) Aroma Contributions

- Tobacco Notes: Both TPB and 1-(2,3,6-Trimethylphenyl)-2-butanone are linked to tobacco aromas in aged wines, but TPB has been directly identified as a potent odorant with thresholds in the ng/L range . The ketone analog’s contribution is inferred from structural similarity.

- Balsamic Associations: Cyclic terpenes like 1,8-cineole dominate balsamic notes, but trimethylphenyl ketones may synergize with these compounds in complex matrices .

d) Stability

- TPB demonstrates stability in wine over time, as shown by Cox et al. (2005) . The ketone derivative’s stability is less studied but may be influenced by oxidation susceptibility due to the ketone group.

Research Findings and Implications

TPB as a Benchmark: TPB’s well-documented role in tobacco aroma (Janusz et al., 2003) provides a framework for studying 1-(2,3,6-Trimethylphenyl)-2-butanone, though further sensory analysis is needed to confirm its olfactory impact.

Positional Isomer Effects: The 2,3,6-trimethylphenyl substitution pattern appears critical for aroma specificity, as analogs with alternative substitutions (e.g., 2,3,4-) lack direct evidence of similar contributions .

Synthetic Pathways: The biosynthesis of these compounds in grapes remains unclear, but oxidative degradation of carotenoids or glycosidic precursors is a plausible route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.